Journal Name:Progress in Materials Science
Journal ISSN:0079-6425
IF:48.165
Journal Website:http://www.journals.elsevier.com/progress-in-materials-science/
Year of Origin:1961
Publisher:Elsevier Ltd
Number of Articles Per Year:58
Publishing Cycle:Bimonthly
OA or Not:Not
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-03 , DOI:
10.1021/acs.jpclett.3c01402
The pillar of faithful premature-messenger (pre-mRNA) splicing is the precise recognition of key intronic sequences by specific splicing factors. The heptameric splicing factor 3b (SF3b) recognizes the branch point sequence (BPS), a key part of the 3′ splice site. SF3b contains SF3B1, a protein holding recurrent cancer-associated mutations. Among these, K700E, the most-frequent SF3B1 mutation, triggers aberrant splicing, being primarily implicated in hematologic malignancies. Yet, K700E and the BPS recognition site are 60 Å apart, suggesting the existence of an allosteric cross-talk between the two distal spots. Here, we couple molecular dynamics simulations and dynamical network theory analysis to unlock the molecular terms underpinning the impact of SF3b splicing factor mutations on pre-mRNA selection. We establish that by weakening and remodeling interactions of pre-mRNA with SF3b, K700E scrambles RNA-mediated allosteric cross-talk between the BPS and the mutation site. We propose that the altered allostery contributes to cancer-associated missplicing by mutated SF3B1. This finding broadens our comprehension of the elaborate mechanisms underlying pre-mRNA metabolism in eukaryotes.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-11 , DOI:
10.1021/acs.jpclett.3c01411
Lead sulfide (PbS) colloidal quantum dot (CQD) solar cell, as a new type of solution-processed photovoltaic technology, have always attracted great interest. Early studies mainly focused on the surface passivation of CQDs and optimization of device structures. Recently, researchers further developed new charge transport layers and interfacial passivation strategies based on these foundations, which have significantly improved the device efficiency and stability. In this perspective, we summarize the important research progress in transport layer materials, structures, and interfacial passivation of CQD solar cells. We also discuss the remaining challenges and potential development directions for charge transport layers for high-performance and stable PbS CQD solar cells. We hope to draw attention to the enormous potential of charge transport layers in promoting CQD-based optoelectronics toward practical applications.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-12 , DOI:
10.1021/acs.jpclett.3c01552
Pure organic persistent room-temperature phosphorescence (p-RTP) is in urgent demand for advanced optoelectronic and bioelectronic applications. However, it remains an enormous challenge to modulate the emission colors while simultaneously boosting the phosphorescence lifetimes and efficiencies. Herein, we report the co-crystallization between melamine and cyclic imide-based non-conventional luminophores, which affords co-crystals owning multiple hydrogen bonds and effective clustering of electron-rich units, thus resulting in diverse emissive species with highly rigidified conformations and promoted spin–orbit coupling. Consequently, p-RTP co-crystals with simultaneously enhanced efficiencies and lifetimes of up to 12.0% and 898 ms, alongside remarkably improved color tunability, are obtained. These results may spur the future rational design of high-performance p-RTP materials and advance the mechanism of understanding of the origin of color-tunable phosphorescence.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-11 , DOI:
10.1021/acs.jpclett.3c01367
The introduction of organic ligands is one of the effective strategies to improve the stability and reactivity of metal clusters. Herein, the enhanced reactivity of benzene-ligated cluster anions Fe2VC(C6H6)− with respect to naked Fe2VC– is identified. Structural characterization suggests that C6H6 is molecularly bound to the dual metal site in Fe2VC(C6H6)−. Mechanistic details reveal that the cleavage of N≡N is feasible in Fe2VC(C6H6)−/N2 but hindered by an overall positive barrier in the Fe2VC–/N2 system. Further analysis discloses that the ligated C6H6 regulates the compositions and energy levels of the active orbitals of the metal clusters. More importantly, C6H6 serves as an electron reservoir for the reduction of N2 to lower the crucial energy barrier of N≡N splitting. This work demonstrates that the flexibility of C6H6 in terms of withdrawing and donating electrons is crucial to regulating the electronic structures of the metal cluster and enhancing the reactivity.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-06-29 , DOI:
10.1021/acs.jpclett.3c00980
Gas–particle interfaces are chemically active environments. This study investigates the reactivity of SO2 on NaCl surfaces using advanced experimental and theoretical methods with a NH4Cl substrate also examined for cation effects. Results show that NaCl surfaces rapidly convert to Na2SO4 with a new chlorine component when exposed to SO2 under low humidity. In contrast, NH4Cl surfaces have limited SO2 uptake and do not change significantly. Depth profiles reveal transformed layers and elemental ratios at the crystal surfaces. The chlorine species detected originates from Cl– expelled from the NaCl crystal structure, as determined by atomistic density functional theory calculations. Molecular dynamics simulations highlight the chemically active NaCl surface environment, driven by a strong interfacial electric field and the presence of sub-monolayer water coverage. These findings underscore the chemical activity of salt surfaces and the unexpected chemistry that arises from their interaction with interfacial water, even under very dry conditions.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-03 , DOI:
10.1021/acs.jpclett.3c01360
The interaction between aluminum cations and acetone is studied in the gas phase via photodissociation vibrational spectroscopy from 1100 to 2000 cm–1. Spectra of Al+(acetone)(N2) and ions with the stoichiometry of Al+(acetone)n (n = 2–5) were measured. The experimental results are compared to DFT calculated vibrational spectra to determine the structures of the complexes. The spectra show a red shift of the C=O stretch and a blue shift of the CCC stretch, which decrease as the size of the clusters increases. The calculations predict that the most stable isomer for n ≥ 3 is a pinacolate, in which oxidation of the Al+ enables reductive C–C coupling between two acetone ligands. Experimentally, pinacolate formation is observed for n = 5, as evidenced by a new peak observed at 1185 cm–1 characteristic of the pinacolate C–O stretch.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-17 , DOI:
10.1021/acs.jpclett.3c01495
We fabricated a flexible and red-emissive microcrystal resonator for highly efficient optical waveguiding. The microfiber crystals of diketopyrrolopyrrole (DPP) used in this work possess a high photoluminescence (PL) quantum efficiency (ΦPL = 0.45) and exhibit a micromechanical deformation shape in the curved state. The crystals show optical fringes in their PL spectra, suggesting the existence of a naturally formed Fabry–Pérot crystal resonator owing to its flat crystal surface. The group refractive index (ng) and Rabi splitting energy (ℏΩ) indicating the coupling strength between excitons and resonator photons are large (ng = 3.7–6.0, ℏΩ = 1.38 eV), suggesting the strong confinement of waveguiding photons. Spatially resolved PL measurements revealed that the PL in a crystal fiber is efficiently waveguided, even in a curved crystal with a very small curvature radius of 11 μm. Strong photon confinement inside a crystal resonator is a plausible origin of efficient optical waveguiding.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-03 , DOI:
10.1021/acs.jpclett.3c01302
Ion hydration in aqueous solutions plays a paramount role in many fields. Despite many studies on ion hydration, the nature of ion hydration is not consistently understood at the molecular level. Combining neutron scattering (NS), wide-angle X-ray scattering (WAXS), and molecular dynamics (MD), we quantify the ionic hydration degree (hydration ability) systematically for a series of alkali metal and halide ions based on static and dynamic hydration numbers. The former is based on the orientational correlation of water molecules bound to an ion derived from the positional information from NS and WAXS. The latter is defined as the mean number of water molecules remaining in the first coordination shell of an ion over a residence time of bound water molecules around the ion from MD. The static and dynamic hydration numbers distinguish hydration from coordination and quantify the ionic hydration degree, which provides a valuable reference for understanding various phenomena in nature.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-07 , DOI:
10.1021/acs.jpclett.3c01382
The exponential computational cost of describing strongly correlated electrons can be mitigated by adopting a reduced-density matrix (RDM)-based description of the electronic structure. While variational two-electron RDM (v2RDM) methods can enable large-scale calculations on such systems, the quality of the solution is limited by the fact that only a subset of known necessary N-representability constraints can be applied to the 2RDM in practical calculations. Here, we demonstrate that violations of partial three-particle (T1 and T2) N-representability conditions, which can be evaluated with knowledge of only the 2RDM, can serve as physics-based features in a machine-learning (ML) protocol for improving energies from v2RDM calculations that consider only two-particle (PQG) conditions. Proof-of-principle calculations demonstrate that the model yields substantially improved energies relative to reference values from configuration-interaction-based calculations.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-03 , DOI:
10.1021/acs.jpclett.3c00672
The low solubility of CO2 molecules and the competition of the hydrogen evolution reaction (HER) in aqueous electrolytes pose significant challenges to the current photoelectrochemical (PEC) CO2 reduction reaction. In this study, inspired by the bilayer phospholipid molecular structure of cell membranes, we developed a Cu2O/Sn photocathode that was modified with the bilayer surfactant DHAB for achieving high CO2 permeability and suppressed HER. The Cu2O/Sn/DHAB photocathode stabilizes the *OCHO intermediate and facilitates the production of HCOOH. Our findings show that the Faradaic efficiency (FE) of HCOOH by the Cu2O/Sn/DHAB photoelectrode is 83.3%, significantly higher than that achieved with the Cu2O photoelectrode (FEHCOOH = 30.1%). Furthermore, the FEH2 produced by the Cu2O/Sn/DHAB photoelectrode is only 2.95% at −0.6 V vs RHE. The generation rate of HCOOH by the Cu2O/Sn/DHAB photoelectrode reaches 1.52 mmol·cm–2·h–1·L–1 at −0.7 V vs RHE. Our study provides a novel approach for the design of efficient photocathodes for CO2 reduction.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0.80 | 144 | Science Citation Index Science Citation Index Expanded | Not |
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